molecular formula C10H18N2O B7987453 (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

Cat. No.: B7987453
M. Wt: 182.26 g/mol
InChI Key: RBOXZFBSCZVMNO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The reaction conditions often involve high pressure and temperature to achieve the desired product.

Industrial Production Methods

Industrial production of piperidine derivatives, including ®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide, often employs multi-step synthesis processes. These processes are designed to be cost-effective and scalable, utilizing readily available starting materials and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is unique due to its specific structural features, such as the cyclopropyl group and the chiral center at the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-cyclopropyl-N-[(3R)-piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXZFBSCZVMNO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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